
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H8BrFN2O and a molecular weight of 247.07 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position and a fluorine atom at the 3-position of a pyridine ring, which is attached to an azetidin-3-ol moiety. It is commonly used in pharmaceutical research and development due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol typically involves the following steps:
Ortho-lithiation: 5-Bromo-2-fluoropyridine undergoes ortho-lithiation using a strong base such as n-butyllithium.
Boronic Acid Formation: The lithiated intermediate reacts with trimethylborate to form 5-bromo-2-fluoro-3-pyridylboronic acid.
Suzuki Coupling: The boronic acid intermediate undergoes a Suzuki coupling reaction with an appropriate aryl halide to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The azetidin-3-ol moiety can be oxidized or reduced under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles (e.g., amines) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the azetidin-3-ol moiety.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-fluoropyridine: A precursor in the synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)azetidin-3-ol.
3-(2-Fluoropyridin-3-yl)azetidin-3-ol hydrochloride: A structurally similar compound with different substituents.
Uniqueness
This compound is unique due to the specific arrangement of bromine and fluorine atoms on the pyridine ring and the presence of the azetidin-3-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H8BrFN2O |
|---|---|
Molekulargewicht |
247.06 g/mol |
IUPAC-Name |
1-(5-bromo-3-fluoropyridin-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H8BrFN2O/c9-5-1-7(10)8(11-2-5)12-3-6(13)4-12/h1-2,6,13H,3-4H2 |
InChI-Schlüssel |
RKDUAKSFJZZXBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1C2=C(C=C(C=N2)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


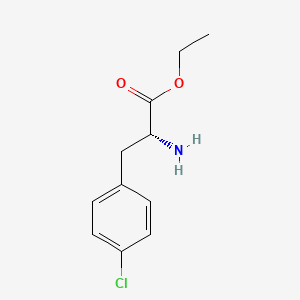
amine](/img/structure/B13501191.png)
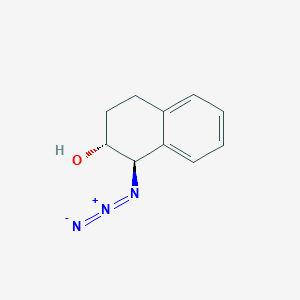
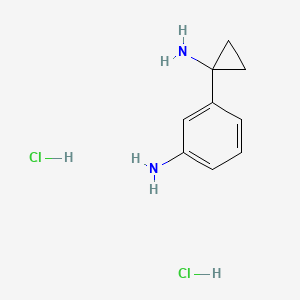

![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
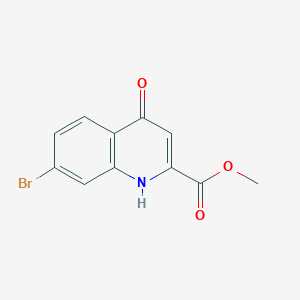
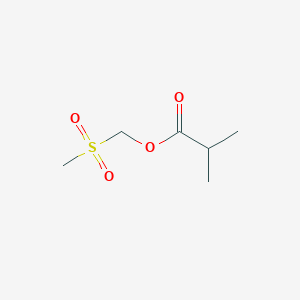
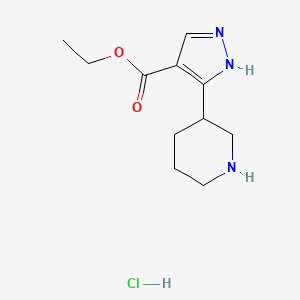
![8-[(tert-butoxy)carbonyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,8-diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13501218.png)
![1-[(4-methoxy-6-methylpyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13501225.png)
![methyl[1-(1H-pyrazol-4-yl)propan-2-yl]amine dihydrochloride](/img/structure/B13501232.png)
![1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B13501238.png)
![Methyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate](/img/structure/B13501240.png)
